N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Process and Molecular Structure : The compound N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide, a triazole derivative, has been synthesized through various methodologies. These include the preparation of key starting materials like 4-methyl-2-oxo-2H-chromen-7-yl-oxyacetic acid ethyl ester, further reacted with different agents to obtain final triazole products. The structural confirmation of these compounds is typically done using spectroscopic methods like IR, 1H-NMR, 13C-NMR, and MASS analysis (Mottaghinejad & Alibakhshi, 2018).
Molecular Synthesis and Characterization : Several studies have focused on the synthesis and characterization of compounds structurally similar to this compound. These compounds are characterized by spectral studies including IR, 1H NMR, and 13C NMR spectroscopy, confirming the structural formation of these heterocyclic compounds (Patel & Patel, 2015).
Chemical Reactions and Biological Activity
Chemical Reactions and Antimicrobial Activities : The chemical reactions leading to the formation of 1,2,4-triazole derivatives involve multiple steps, starting from basic materials and proceeding through various stages including esterification, reduction, and Mannich reactions. The antimicrobial activities of the synthesized compounds have been evaluated, and it's noted that certain synthesized compounds show promising activity against microorganisms compared to standard drugs like ampicillin (Fandaklı et al., 2012).
Advanced Synthesis Techniques and Heterocycle Formation : Innovative synthesis techniques have been employed to create novel heterocyclic compounds. For instance, reactions of specific ethan-1-ones with benzaldehydes under certain conditions have led to the formation of new heterocycles characterized by X-ray crystallography, confirming their molecular structures (Kariuki et al., 2022).
Advanced Applications in Chemistry and Microbial Studies
Complex Synthesis and Microbial Analysis : The compound and its similar derivatives have applications in more complex chemical synthesis processes and microbial studies. For instance, they are used in the synthesis of guanidine derivatives and are characterized by various spectroscopic techniques. Additionally, their use in microbial analysis has been noted, indicating a broader application scope in biochemical and medical research (Balewski & Kornicka, 2021).
Photophysical Properties and Stimuli-Responsive Behavior : Certain derivatives show intriguing photophysical properties, like luminescence in both solution and solid state, and form nano-aggregates with enhanced emission. They exhibit multi-stimuli-responsive behavior, including mechanochromism, showcasing their potential in advanced material science and sensor technology (Srivastava et al., 2017).
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-25-19(18-6-2-3-11-22-18)24-27(21(25)29)15-12-23-20(28)16-7-9-17(10-8-16)26-13-4-5-14-26/h2-11,13-14H,12,15H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALZBJXULDYGIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.